N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a hexahydro ring system. The molecule contains a sulfanyl (-S-) linker bridging the pyrimidine ring and an acetamide group substituted with a 3,5-dichlorophenyl moiety.
Properties
Molecular Formula |
C19H17Cl2N3O2S2 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17Cl2N3O2S2/c1-24-18(26)16-13-4-2-3-5-14(13)28-17(16)23-19(24)27-9-15(25)22-12-7-10(20)6-11(21)8-12/h6-8H,2-5,9H2,1H3,(H,22,25) |
InChI Key |
CUHLUGBBVAHZNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the benzothieno pyrimidine ring system. Common reagents used in this step include sulfur sources and cyclization agents.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where a suitable dichlorophenyl precursor reacts with the benzothieno pyrimidine intermediate.
Attachment of the Sulfanyl Acetamide Moiety:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide serves as a building block in organic synthesis. It can be utilized in the development of more complex molecules and as a reagent in various organic reactions.
Biology
Research indicates that this compound exhibits potential biological activities :
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Antiviral Activity : Investigations into its efficacy against viral pathogens are ongoing.
- Anticancer Properties : Preliminary studies suggest selective cytotoxicity against tumor cells.
Medicine
In medicinal chemistry, N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is being explored for:
- Development of new therapeutic agents targeting specific diseases.
- Potential use in combination therapies for enhanced efficacy against resistant strains.
Industry
The compound is also significant in industrial applications:
- Used as a precursor for specialty chemicals.
- Explored in the development of new materials with tailored properties.
Anticancer Activity
Research has indicated that compounds structurally related to N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide show promising anticancer activity. For instance:
- A study demonstrated that related compounds exhibited significant cytotoxicity against breast cancer cell lines with low IC50 values .
Antioxidant Properties
Compounds similar to this one have shown effective antioxidant activity. They scavenge free radicals and reduce oxidative stress in cellular models. This property is essential for preventing cellular damage associated with cancer and degenerative diseases .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Hexahydro Ring System: The saturated hexahydro ring in the main compound likely improves conformational rigidity compared to non-saturated analogs like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide , which may influence pharmacokinetic properties.
Crystallographic and Spectroscopic Data
- Crystallography : Related amides (e.g., 2-chloro-N-(3,5-dichlorophenyl)ethanamine) exhibit planar molecular skeletons stabilized by N–H⋯O and N–H⋯Cl hydrogen bonds . The main compound’s structure was likely resolved using SHELX software, a standard for small-molecule refinement .
- Spectroscopy : IR and NMR data for analogs (e.g., 11a,b) confirm characteristic peaks for CN (~2,220 cm⁻¹) and NH (~3,400 cm⁻¹), consistent with the main compound’s functional groups .
Research Implications
- Structure-Activity Relationship (SAR) : Substituting the 3-methyl group on the pyrimidine core with bulkier aryl groups (e.g., 4-methoxyphenyl) may enhance target selectivity .
- Pharmacokinetics: The hexahydro ring system likely reduces metabolic degradation compared to non-saturated analogs, warranting ADME studies .
Biological Activity
N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group linked to a thieno-pyrimidine derivative through a sulfanyl group. The structural formula is represented as follows:
This structure contributes to its pharmacological properties, particularly in anti-inflammatory and analgesic activities.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays indicated that the compound reduced the production of prostaglandins, leading to decreased inflammation markers such as interleukin-1 beta (IL-1β) .
Table 1: Inhibitory Activity on COX Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity (%) |
|---|---|---|---|
| N-(3,5-dichlorophenyl)-2-{[3-methyl-4-oxo]} | 90 | 99 | 51 |
| Sodium Diclofenac | 85 | 88 | 51 |
2. Analgesic Activity
The analgesic effects of the compound were assessed through various experimental models. The results indicated that it provides significant pain relief comparable to standard analgesics like sodium diclofenac. The mechanism involves the modulation of pain pathways through COX inhibition and reduction of inflammatory mediators .
3. Anticancer Potential
Emerging research has explored the anticancer potential of this compound. A study identified it as a promising candidate through screening against multicellular spheroids of cancer cells. The compound demonstrated cytotoxic effects on various cancer cell lines, indicating its potential utility in cancer therapy .
Case Study 1: In Vivo Anti-inflammatory Effects
In an animal model of induced inflammation, administration of N-(3,5-dichlorophenyl)-2-{[3-methyl-4-oxo]} resulted in a significant reduction in paw edema compared to control groups. The onset of action was rapid, with peak effects observed within one hour post-administration .
Case Study 2: Analgesic Efficacy in Pain Models
In pain models such as the hot plate test and formalin test, the compound exhibited dose-dependent analgesic effects. It achieved up to 51% pain relief at optimal doses, suggesting its clinical relevance for pain management .
The primary mechanism by which N-(3,5-dichlorophenyl)-2-{[3-methyl-4-oxo]} exerts its biological effects is through inhibition of the COX enzymes. This action leads to decreased synthesis of prostaglandins and other inflammatory mediators. Additionally, its structural features may enhance its interaction with biological targets involved in pain and inflammation pathways.
Q & A
Q. How can researchers optimize the synthesis yield of N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-hexahydrobenzothienopyrimidinyl)sulfanyl]acetamide?
To optimize synthesis yield, focus on reaction conditions such as temperature control, solvent selection, and stoichiometric ratios. For example, a reported synthesis achieved 80% yield using DMSO as a solvent and maintaining precise temperature control during the coupling reaction . Additionally, adopting flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and scalability by enabling continuous reaction monitoring and efficient heat/mass transfer .
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
Key methods include:
- 1H NMR : Confirm structural integrity via proton environments (e.g., NHCO resonance at δ 10.10 ppm, SCH2 at δ 4.12 ppm) .
- Elemental analysis : Validate purity by comparing calculated vs. experimental values (e.g., C: 45.36% vs. 45.29%; N: 12.21% vs. 12.23%) .
- Mass spectrometry : Use [M+H]+ peaks (e.g., m/z 344.21) to verify molecular weight .
Q. What initial biological screening approaches are recommended to assess this compound’s therapeutic potential?
Begin with in vitro assays targeting enzymes or receptors structurally analogous to those inhibited by related acetamide derivatives. For example, study interactions with kinase or protease targets using fluorescence-based activity assays, and compare results to structurally similar compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide . Dose-response curves and IC50 calculations should be prioritized to establish preliminary efficacy .
Advanced Research Questions
Q. How can contradictions in elemental analysis data during synthesis be systematically addressed?
Discrepancies between calculated and experimental values (e.g., sulfur content: 9.32% vs. 9.30% ) may arise from impurities or incomplete crystallization. To resolve this:
- Purity assessment : Use HPLC or TLC to identify byproducts.
- Alternative techniques : Complement elemental analysis with X-ray photoelectron spectroscopy (XPS) for precise quantification of heteroatoms like sulfur .
- Crystallization optimization : Recrystallize the compound using mixed solvents (e.g., DMSO/water) to improve crystal quality and purity .
Q. What role does X-ray crystallography play in confirming the structural configuration of this compound?
X-ray crystallography provides unambiguous confirmation of stereochemistry and molecular packing. For example, studies on analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) revealed hydrogen-bonding networks between the acetamide moiety and pyrimidine ring, stabilizing the thioether linkage . This technique is critical for resolving ambiguities in NMR assignments, particularly for crowded regions like the hexahydrobenzothienopyrimidinyl core .
Q. How can structure-activity relationship (SAR) studies be designed using structural analogs of this compound?
- Analog selection : Compare derivatives with variations in the dichlorophenyl group (e.g., 3,5-dichloro vs. 2-methylphenyl ) to assess halogenation’s impact on bioactivity.
- Functional group modulation : Replace the sulfanyl group with sulfonyl or methylene to evaluate its role in target binding .
- Quantitative SAR (QSAR) : Use computational models to correlate substituent electronic parameters (e.g., Hammett constants) with experimental IC50 values .
Q. What statistical models are effective for optimizing synthesis parameters in flow-chemistry systems?
Employ Design of Experiments (DoE) to identify critical factors (e.g., flow rate, temperature) and their interactions. For instance, a Plackett-Burman design can screen variables efficiently, while response surface methodology (RSM) refines optimal conditions . Statistical tools like ANOVA and regression analysis help quantify the impact of each parameter on yield and purity .
Q. How can researchers elucidate the mechanism of interaction between this compound and biological targets?
Combine molecular docking and isothermal titration calorimetry (ITC) to map binding interactions. For example, docking studies on pyrimidine derivatives have identified key hydrophobic pockets in kinase targets, while ITC quantifies binding affinity and entropy changes . Mutagenesis studies on target proteins (e.g., substituting residues near the acetamide-binding site) further validate mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
